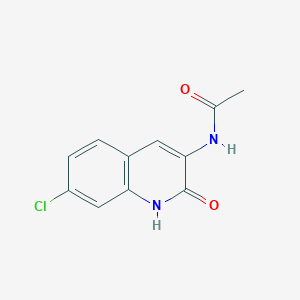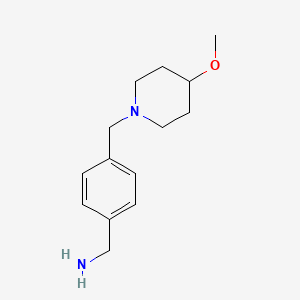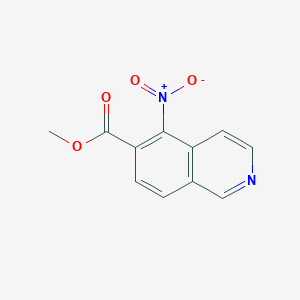
1-(5-(Trifluoromethyl)indolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Trifluoromethyl)indolin-1-yl)ethanone is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The trifluoromethyl group attached to the indole ring enhances the compound’s chemical stability and biological activity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1-(5-(Trifluormethyl)indolin-1-yl)ethanon kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von 5-(Trifluormethyl)indol mit Ethanoylchlorid in Gegenwart einer Base wie Pyridin. Die Reaktion wird typischerweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umsetzung der Ausgangsstoffe zu gewährleisten.
Industrielle Produktionsmethoden: Die industrielle Produktion von 1-(5-(Trifluormethyl)indolin-1-yl)ethanon beinhaltet oft die großtechnische Synthese unter optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Das Verfahren kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-(5-(Trifluormethyl)indolin-1-yl)ethanon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden oft verwendet.
Substitution: Elektrophile Reagenzien wie Halogene oder Nitrogruppen können unter Verwendung geeigneter Katalysatoren und Lösungsmittel eingeführt werden.
Hauptprodukte:
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen.
Substitution: Einführung verschiedener funktioneller Gruppen am Indolring.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antiviralen, krebshemmenden und antimikrobiellen Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, darunter als entzündungshemmendes und schmerzlinderndes Mittel.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(5-(Trifluormethyl)indolin-1-yl)ethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Trifluormethylgruppe verstärkt die Fähigkeit der Verbindung, an biologische Rezeptoren zu binden, was zu verschiedenen biologischen Effekten führt. Die Verbindung kann bestimmte Enzyme hemmen oder die Rezeptoraktivität modulieren, was zu den beobachteten therapeutischen Wirkungen führt.
Ähnliche Verbindungen:
- 1-(5-Fluorindolin-1-yl)ethanon
- 1-(5-Methylindolin-1-yl)ethanon
- 1-(5-Chlorindolin-1-yl)ethanon
Vergleich: 1-(5-(Trifluormethyl)indolin-1-yl)ethanon ist aufgrund der Anwesenheit der Trifluormethylgruppe einzigartig, die seine chemische Stabilität und biologische Aktivität im Vergleich zu anderen ähnlichen Verbindungen deutlich erhöht. Dies macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.
Wirkmechanismus
The mechanism of action of 1-(5-(Trifluoromethyl)indolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological receptors, leading to various biological effects. The compound may inhibit specific enzymes or modulate receptor activity, resulting in its observed therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(5-Fluoroindolin-1-yl)ethanone
- 1-(5-Methylindolin-1-yl)ethanone
- 1-(5-Chloroindolin-1-yl)ethanone
Comparison: 1-(5-(Trifluoromethyl)indolin-1-yl)ethanone is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to other similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
1-[5-(trifluoromethyl)-2,3-dihydroindol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-7(16)15-5-4-8-6-9(11(12,13)14)2-3-10(8)15/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUBCCLLRJETBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-7-methyl-5H-furo[3,2-G]chromen-5-OL](/img/structure/B11875679.png)


![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11875695.png)


![1-Methyl-spiro[3H-indole-3,2'-[2H]pyran]-2,6'(1H,3'H)-dione](/img/structure/B11875711.png)
![2-[(4-Ethoxyphenyl)methyl]azepane](/img/structure/B11875719.png)

![2H-Benzo[h]pyrano[3,2-f]quinoline](/img/structure/B11875744.png)



